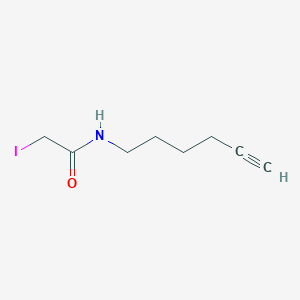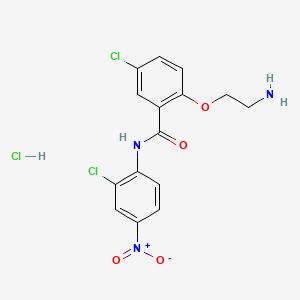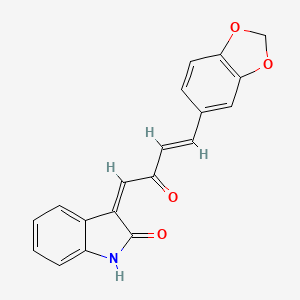
N-Hex-5-inyl-2-iod-acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es handelt sich um einen breitband-Cystein-reaktiven Sonde, der mit Nukleophilen wie Cystein in Proteinen und Peptiden reagiert, um Cysteinreste kovalent an die Alkingruppe zu binden . Diese Verbindung wird häufig in der Click-Chemie verwendet, insbesondere in kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
IA-Alkin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von N-Hex-5-ynylamin mit Iodacetylchlorid zur Bildung von N-Hex-5-ynyl-2-iod-acetamid . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter einer inerten Atmosphäre und bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden .
Industrielle Produktionsmethoden
Für die großtechnische Produktion kann IA-Alkin mit ähnlichen Methoden, jedoch mit optimierten Reaktionsbedingungen synthetisiert werden, um Ausbeute und Reinheit zu erhöhen. Die industrielle Produktion kann den Einsatz von automatisierten Reaktoren und Durchflussanlagen umfassen, um eine gleichmäßige Qualität und Skalierbarkeit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
IA-Alkin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Click-Chemie-Reagenz zur Markierung und Modifizierung von Biomolekülen verwendet.
Industrie: Wird bei der Entwicklung von isotopenmarkierten Sonden für die quantitative Analyse eingesetzt.
Wirkmechanismus
IA-Alkin übt seine Wirkung durch kovalente Bindung an Cysteinreste in Proteinen aus. Die Alkingruppe unterliegt CuAAC-Reaktionen mit Azid enthaltenden Molekülen, wodurch die Anlagerung verschiedener funktioneller Gruppen wie Fluorophore oder Biotin ermöglicht wird . Dieser Mechanismus ermöglicht die Visualisierung und Quantifizierung von Cysteinresten in Proteinen und erleichtert so Untersuchungen zur Proteinfunktion und -interaktionen .
Wirkmechanismus
Target of Action
N-Hex-5-ynyl-2-iodo-acetamide, also known as IA-alkyne, primarily targets the Transient Receptor Potential Channels (TRPCs) . TRPCs are a group of ion channels located on the cell membrane of numerous human tissues. They play a crucial role in sensing environmental changes and triggering cellular responses .
Mode of Action
IA-alkyne acts as an agonist for TRPCs . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, IA-alkyne binds to TRPCs, which leads to the opening of the channels and allows the flow of ions such as calcium into the cell .
Biochemical Pathways
The influx of ions, particularly calcium, triggers various downstream biochemical pathways. These include the activation of protein kinases and transcription factors, which can lead to changes in gene expression . The exact pathways affected can vary depending on the cell type and the physiological context .
Pharmacokinetics
It’s known that the compound is slightly soluble in acetonitrile, chloroform, and dmso . This suggests that it may be absorbed and distributed in the body through these solvents . More research is needed to fully understand the pharmacokinetics of IA-alkyne .
Result of Action
The activation of TRPCs by IA-alkyne and the subsequent cellular responses can have various effects at the molecular and cellular levels. For instance, it has been suggested that IA-alkyne has the potential for the study of respiratory infections . Additionally, it can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .
Action Environment
The action, efficacy, and stability of IA-alkyne can be influenced by various environmental factors. For example, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Furthermore, the physiological environment, such as the presence of other molecules, can affect the binding of IA-alkyne to TRPCs and its subsequent actions .
Biochemische Analyse
Biochemical Properties
N-Hex-5-ynyl-2-iodo-acetamide plays a crucial role in biochemical reactions, particularly in the development of isotopically tagged probes for quantitative cysteine-reactivity profiling . It interacts with enzymes, proteins, and other biomolecules through its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is essential for labeling and detecting specific biomolecules in complex biological systems.
Cellular Effects
N-Hex-5-ynyl-2-iodo-acetamide has been shown to influence various cellular processes. It acts as an agonist for TRP channels (TRPC), which are involved in various cellular functions, including cell signaling pathways and gene expression . The compound’s ability to react with cysteine residues in proteins allows it to modify protein function and cellular metabolism, making it a valuable tool in studying cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, N-Hex-5-ynyl-2-iodo-acetamide exerts its effects through binding interactions with biomolecules. The alkyne group of the compound enables it to participate in CuAAc reactions, facilitating the labeling of proteins and other biomolecules . This labeling can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hex-5-ynyl-2-iodo-acetamide can change over time. The compound is stable under specific storage conditions, such as being kept at 4°C and protected from light . Its stability and activity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its reactivity and labeling efficiency over extended periods, making it suitable for various experimental applications .
Dosage Effects in Animal Models
The effects of N-Hex-5-ynyl-2-iodo-acetamide vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
N-Hex-5-ynyl-2-iodo-acetamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to react with cysteine residues in proteins allows it to influence metabolic flux and metabolite levels . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .
Transport and Distribution
Within cells and tissues, N-Hex-5-ynyl-2-iodo-acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of N-Hex-5-ynyl-2-iodo-acetamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, providing insights into its role in various cellular processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IA-Alkyne can be synthesized through a series of chemical reactions. One common method involves the reaction of N-Hex-5-ynylamine with iodoacetyl chloride to form N-Hex-5-ynyl-2-iodo-acetamide . The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions .
Industrial Production Methods
For large-scale production, IA-Alkyne can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
IA-Alkin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Additionsreaktionen: Die Alkingruppe kann an Additionsreaktionen wie Hydrierung und Halogenierung teilnehmen.
Oxidationsreaktionen: IA-Alkin kann je nach Reaktionsbedingungen zu verschiedenen Produkten oxidiert werden.
Substitutionsreaktionen: Die Iodacetamidgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Kupferkatalysatoren: Werden in CuAAC-Reaktionen verwendet, um die Cycloaddition von Aziden an die Alkingruppe zu erleichtern.
Starke Basen: Wie Natriumamid, werden in Deprotonierungsreaktionen verwendet, um Acetylidanionen zu bilden.
Oxidationsmittel: Wie Kaliumpermanganat, werden in Oxidationsreaktionen verwendet.
Hauptprodukte
Cycloadditionsprodukte: Werden aus CuAAC-Reaktionen mit Aziden gebildet.
Hydrierte Produkte: Werden aus Hydrierungsreaktionen gebildet.
Oxidierte Produkte: Werden aus Oxidationsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Iodacetamid: Ein Cystein-reaktiver Sonde, dem die Alkingruppe fehlt, was seine Verwendung in der Click-Chemie einschränkt.
Azidoacetamid: Enthält anstelle einer Alkingruppe eine Azidgruppe und wird in ähnlichen Anwendungen verwendet, jedoch mit unterschiedlicher Reaktivität.
Einzigartigkeit
IA-Alkin ist aufgrund seiner Alkingruppe einzigartig, die CuAAC-Reaktionen und die Anlagerung verschiedener funktioneller Gruppen ermöglicht. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug in der chemischen Biologie und Proteomik .
Eigenschaften
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?
A1: N-Hex-5-ynyl-2-iodo-acetamide belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.
Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?
A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)


![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)


